Cas no 2229543-50-2 (4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione)

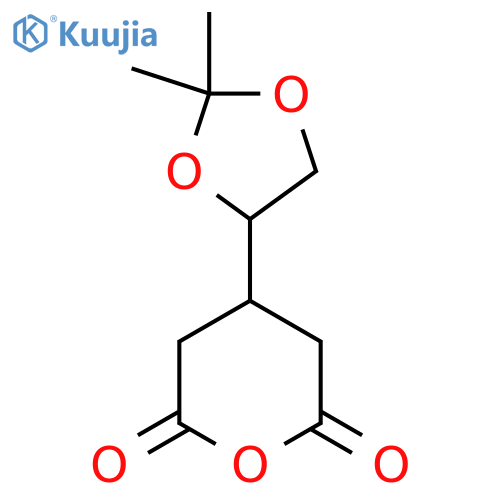

2229543-50-2 structure

商品名:4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione

- EN300-1987898

- 2229543-50-2

-

- インチ: 1S/C10H14O5/c1-10(2)13-5-7(15-10)6-3-8(11)14-9(12)4-6/h6-7H,3-5H2,1-2H3

- InChIKey: PSNMYAHIUMEUEO-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)OCC1C1CC(=O)OC(C1)=O

計算された属性

- せいみつぶんしりょう: 214.08412354g/mol

- どういたいしつりょう: 214.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987898-2.5g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 2.5g |

$2127.0 | 2023-09-16 | ||

| Enamine | EN300-1987898-10.0g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1987898-1.0g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1987898-10g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 10g |

$4667.0 | 2023-09-16 | ||

| Enamine | EN300-1987898-0.5g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 0.5g |

$1043.0 | 2023-09-16 | ||

| Enamine | EN300-1987898-1g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 1g |

$1086.0 | 2023-09-16 | ||

| Enamine | EN300-1987898-5g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 5g |

$3147.0 | 2023-09-16 | ||

| Enamine | EN300-1987898-0.1g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 0.1g |

$956.0 | 2023-09-16 | ||

| Enamine | EN300-1987898-0.05g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 0.05g |

$912.0 | 2023-09-16 | ||

| Enamine | EN300-1987898-5.0g |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |

2229543-50-2 | 5g |

$3147.0 | 2023-06-01 |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

2229543-50-2 (4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬